molecular formula C9H13BrN2O2 B060867 Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 175137-54-9

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No. B060867
M. Wt: 261.12 g/mol
InChI Key: YWDSLMPDMFFYNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate often involves condensation reactions, cyclization, and substitution reactions to introduce specific functional groups. For example, a related compound was synthesized by condensation of ethyl 2-chloroacetate with hydroxy groups, followed by Knoevenagel condensation and cyclization reaction, then reduction with hydrogen in the presence of Pd/C at room temperature (Liu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically conducted using spectroscopic methods like NMR, mass spectrometry, UV-Vis, and CHN analysis, alongside single crystal X-ray diffraction studies. These analyses confirm the 3D molecular structure, highlighting intermolecular interactions such as hydrogen bonding and π-π stacking interactions (Naveen et al., 2021).

Chemical Reactions and Properties

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including nucleophilic substitution, which is fundamental for further functionalization. The presence of the bromo and acetate groups makes it a versatile intermediate for the synthesis of more complex molecules. The reactivity of similar compounds has been explored towards developing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Scientific Field: Drug Discovery

    • Pyrazoles are popular in drug discovery . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
    • All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
  • Scientific Field: Agrochemistry

    • Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals .
  • Scientific Field: Coordination Chemistry

    • Pyrazoles are used in coordination chemistry . They are used in the preparation of various coordination compounds .
  • Scientific Field: Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry . They are used in the preparation of various organometallic compounds .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSLMPDMFFYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380918
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

CAS RN

175137-54-9
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-54-9
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